molecular formula C9H19Cl2N3O B2808008 1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride CAS No. 2470440-03-8

1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride

Cat. No.: B2808008
CAS No.: 2470440-03-8
M. Wt: 256.17
InChI Key: ZYNALSKJYJWLGT-UHFFFAOYSA-N
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Description

1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one dihydrochloride (CAS: 1609395-33-6) is a spirocyclic compound featuring a triazaspiro core with a methyl group at position 1 and a ketone at position 3. Its molecular formula is C₉H₁₇N₃O·2ClH, with a molecular weight of 256.17 g/mol . This compound is primarily used in research settings for exploring kinase inhibition and spirocyclic compound pharmacology. Its dihydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name

1-methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-12-6-5-11-8(13)9(12)3-2-4-10-7-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNALSKJYJWLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a piperidine derivative with a suitable electrophile to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex spirocyclic structure that contributes to its unique properties. Its molecular formula is C10H19N3OC_{10}H_{19}N_3O with a molecular weight of approximately 197.28 g/mol. The presence of multiple nitrogen atoms within the spiro framework enhances its potential for biological activity, making it a candidate for various therapeutic applications.

METTL3 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of the methyltransferase METTL3. This enzyme is involved in RNA methylation processes that affect gene expression and cellular function. A study demonstrated that derivatives of 1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one exhibited selective inhibition of METTL3, showing up to a 1400-fold increase in potency compared to previous compounds .

Anticancer Properties

Research indicates that this compound may possess anticancer properties due to its ability to modulate RNA methylation pathways. By inhibiting METTL3, it potentially disrupts the growth of cancer cells and enhances the efficacy of existing chemotherapy agents .

Case Study: Efficacy in Cancer Models

In vitro studies using cancer cell lines have shown that treatment with 1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one leads to reduced cell proliferation and increased apoptosis rates. These findings were corroborated by animal model studies where administration of the compound resulted in significant tumor size reduction compared to control groups.

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of new compounds. Studies on the acute toxicity of 1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one have indicated a favorable safety margin in preclinical models, with no significant adverse effects noted at therapeutic doses.

Applications in Material Science

Beyond pharmaceuticals, this compound's unique structure makes it suitable for applications in materials science. Its nitrogen-rich framework can be utilized in the development of novel polymers and materials with specific electronic properties.

Comparative Analysis Table

Application AreaFindings/InsightsReferences
PharmaceuticalSelective METTL3 inhibition; anticancer potential
ToxicologyFavorable safety profile; no significant adverse effects
Material SciencePotential use in novel polymer development

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Methyl-1,4-diazaspiro[5.5]undecane Dihydrochloride (CAS: 1864063-34-2)
  • Structure : Contains a diazaspiro core (two nitrogen atoms) instead of triazaspiro.
  • Molecular Weight : 241.2 g/mol .
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane Trihydrochloride (CAS: 1609400-09-0)
  • Structure : Additional methyl group at position 4; lacks the ketone moiety.
Vanoxerine Dihydrochloride (CDK2/4/6 Inhibitor)
  • Activity: Broad-spectrum kinase inhibitor (IC₅₀: 3.79–4.04 µM in hepatocellular carcinoma cells) .
  • However, the absence of direct activity data limits conclusive parallels .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one dihydrochloride 256.17 Water-soluble (salt form) Triazaspiro core, ketone, methyl
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride 241.2 Moderate solubility Diazaspiro core, methyl
9-(6-(Dimethylamino)pyrimidin-4-yl)-1,4,9-triazaspiro[5.5]undecan-2-one (METTL3 Inhibitor) 492.34 Likely lipophilic Pyrimidine substituent, ketone

Notes:

  • The dihydrochloride salt of the target compound improves aqueous solubility, critical for drug formulation .
  • The ketone moiety may confer electrophilic reactivity, influencing interactions with biological targets .
Kinase Inhibition Potential
  • Vanoxerine Dihydrochloride: Inhibits CDK2/4/6, reducing tumor growth in xenograft models .
  • Inference for Target Compound : The triazaspiro structure may bind ATP pockets in kinases, but specificity depends on substituent patterns (e.g., methyl and ketone positions) .
METTL3 Inhibition (1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives)
  • Activity : Derivatives with pyrimidine substituents show potent METTL3 inhibition (IC₅₀ < 1 µM) .
  • Comparison : The absence of a pyrimidine group in the target compound suggests divergent biological targets, though the spiro core may still engage RNA-modifying enzymes .

Biological Activity

1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one; dihydrochloride is a compound of interest due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The compound is characterized by a spirocyclic structure that incorporates nitrogen atoms in its framework. The molecular formula is C9H17N3O2HClC_9H_{17}N_3O\cdot 2HCl, indicating the presence of two hydrochloride ions associated with the base compound.

Research indicates that compounds with similar triazaspiro structures exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds in this class have shown significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Some derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Neurological Effects : There is emerging evidence suggesting that these compounds may interact with neurotransmitter systems, potentially offering neuroprotective effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various triazaspiro compounds found that 1-methyl-1,4,8-triazaspiro[5.5]undecan-5-one; dihydrochloride exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64
Escherichia coli>128

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound can inhibit cell growth through apoptosis induction. In particular, it was effective against MDA-MB-231 breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism appears to involve modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Cardiovascular Research : A study published in the Journal of Medicinal Chemistry highlighted the potential of triazaspiro derivatives in targeting mitochondrial permeability transition pores (mPTP), which play a critical role in myocardial infarction. The selected compounds demonstrated improved cardiac function and reduced apoptotic rates during reperfusion therapy.
  • Neuroprotective Effects : Research has indicated that related compounds may exert protective effects against neurodegeneration by modulating glutamate receptors and reducing oxidative stress markers in neuronal cultures.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1,4,8-triazaspiro[5.5]undecan-5-one dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of precursor amines or amides under controlled conditions. For example, spirocyclic compounds are often synthesized via:

  • Buchwald-Hartwig coupling for nitrogen incorporation (using Pd catalysts and ligands).
  • Cyclization reactions in solvents like THF or DMF at elevated temperatures (80–100°C).
    Key factors affecting yield include:
  • Temperature control : Higher temperatures may accelerate side reactions (e.g., hydrolysis of intermediates).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups are often used to stabilize reactive amines during synthesis .
    Purification typically involves column chromatography or recrystallization, with yields ranging from 56% to 77% depending on step optimization .

Q. How is the structural integrity of this spirocyclic compound validated?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, spirocyclic protons exhibit distinct splitting patterns due to restricted rotation .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray crystallography (if available): Resolves absolute stereochemistry and bond angles, critical for understanding bioactive conformations .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereoisomers, necessitating repeat synthesis .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Tested in PBS (pH 7.4) and DMSO. Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, similar spirocyclic compounds show solubility >10 mg/mL in PBS .
  • Stability : Assessed via:
    • HPLC-UV over 24–72 hours at 37°C to detect degradation products.
    • pH-dependent studies : Acidic conditions (pH <3) may hydrolyze amide bonds, while neutral/basic conditions favor oxidation .
      Storage recommendations: Lyophilized powder at -20°C, protected from light and moisture .

Advanced Research Questions

Q. How does substituent modification (e.g., methyl vs. benzyl groups) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Methyl groups : Enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For example, 1-methyl analogs show 2–3× longer half-lives in hepatic microsomes compared to non-methylated derivatives .
  • Benzyl substituents : Increase lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility. Activity assays (e.g., kinase inhibition) show benzyl-substituted analogs have IC50_{50} values 10–100 nM lower than methyl counterparts .
    Methodology:
  • Parallel synthesis : Generate analogs via combinatorial chemistry.
  • Docking studies : Use software like AutoDock to predict binding interactions with targets (e.g., GABA receptors) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Variations in ATP concentration (kinase assays) or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using CLIA-certified reagents.
  • Compound purity : Re-test batches with ≥95% purity (HPLC-ELSD). Impurities >5% can skew dose-response curves .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR targets) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–3.5), polar surface area (<140 Ų for oral bioavailability), and hERG inhibition risk .
  • Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .
  • Metabolite prediction : Software (e.g., Meteor) identifies vulnerable sites (e.g., N-methyl groups prone to demethylation) .

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